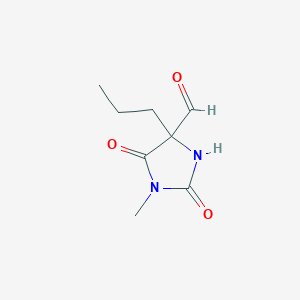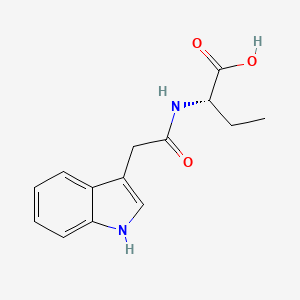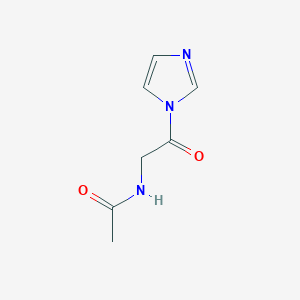![molecular formula C21H18N2O2 B12941891 1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine CAS No. 906668-47-1](/img/structure/B12941891.png)
1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its unique chemical structure and versatility, making it significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method is the denitrogenative transannulation of pyridotriazoles with nitriles using BF3·Et2O as a catalyst . The reaction conditions often involve the use of solvents like dichlorobenzene and dichloroethane to achieve high yields under metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various functionalized imidazo[1,5-a]pyridine derivatives .
Scientific Research Applications
1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its pharmaceutical applications, including as an anxiolytic and hypnotic agent.
Imidazo[1,2-a]pyrimidine: Used in medicinal chemistry for its antiviral and antibacterial properties.
Imidazo[1,5-a]pyrazine: Explored for its potential in materials science and as a therapeutic agent.
Uniqueness
1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine stands out due to its unique chemical structure, which imparts distinct optical and electronic properties. This makes it particularly valuable in the development of advanced materials and as a versatile scaffold in drug discovery .
Properties
CAS No. |
906668-47-1 |
|---|---|
Molecular Formula |
C21H18N2O2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1,3-bis(4-methoxyphenyl)imidazo[1,5-a]pyridine |
InChI |
InChI=1S/C21H18N2O2/c1-24-17-10-6-15(7-11-17)20-19-5-3-4-14-23(19)21(22-20)16-8-12-18(25-2)13-9-16/h3-14H,1-2H3 |
InChI Key |
LKVIIEJHFZIZIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-1-(2-{[2-(pyridin-2-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one](/img/structure/B12941813.png)





![[(5-Chloro-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12941854.png)





![2-Methoxy-7-methyl-17-oxa-7-azatetracyclo[12.2.1.05,16.010,15]heptadeca-1,3,5(16),10-tetraen-12-ol](/img/structure/B12941893.png)
![Benzaldehyde, 3-[[[4-(3,5-dimethyl-1H-pyrazol-1-YL)-1-phthalazinyl]thio]methyl]-4-methoxy-](/img/structure/B12941897.png)
